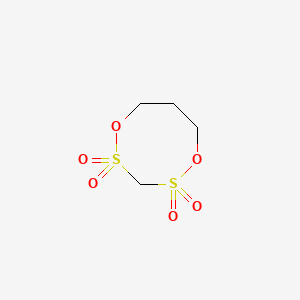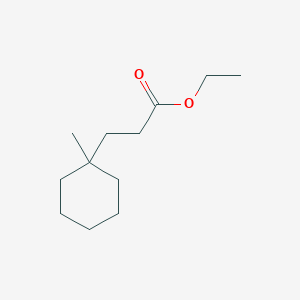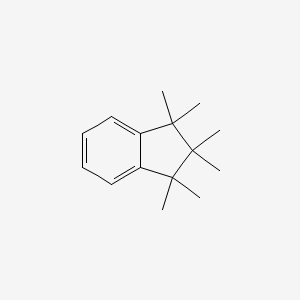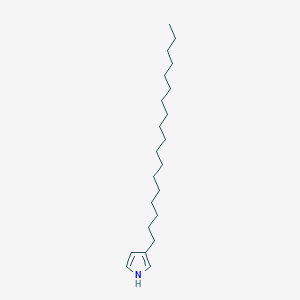
3-Octadecyl-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Octadecyl-1H-pyrrole is a chemical compound belonging to the class of pyrroles, which are five-membered aromatic heterocycles containing nitrogen. This compound is characterized by an octadecyl (C18H37) chain attached to the third position of the pyrrole ring. Pyrroles are known for their aromaticity and are found in various natural products and synthetic materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Octadecyl-1H-pyrrole can be achieved through several methods. One common approach involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine. For this compound, the starting materials would include an octadecyl-substituted 1,4-dicarbonyl compound and ammonia or an appropriate amine under acidic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale Paal-Knorr synthesis or other catalytic methods that ensure high yield and purity. The use of metal catalysts, such as iron(III) chloride, can facilitate the reaction under milder conditions, making the process more efficient and cost-effective .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Octadecyl-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-diones.
Reduction: Reduction of the pyrrole ring can lead to the formation of pyrrolidines.
Substitution: Electrophilic substitution reactions can occur at the 2- and 5-positions of the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products Formed:
Oxidation: Pyrrole-2,5-diones.
Reduction: Pyrrolidines.
Substitution: Halogenated or nitrated pyrroles.
Applications De Recherche Scientifique
3-Octadecyl-1H-pyrrole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of polymers and materials with specific electronic properties
Mécanisme D'action
The mechanism of action of 3-Octadecyl-1H-pyrrole involves its interaction with various molecular targets. The pyrrole ring can participate in π-π stacking interactions with aromatic amino acids in proteins, potentially affecting protein function. Additionally, the long octadecyl chain can interact with lipid membranes, altering membrane fluidity and permeability .
Comparaison Avec Des Composés Similaires
Pyrrole: The parent compound with a simple five-membered ring containing nitrogen.
1-Octadecyl-1H-pyrrole: Similar to 3-Octadecyl-1H-pyrrole but with the octadecyl chain attached to the nitrogen atom.
Pyridine: A six-membered aromatic heterocycle containing nitrogen, similar in reactivity but with different electronic properties.
Uniqueness: this compound is unique due to the position of the octadecyl chain, which imparts distinct physical and chemical properties compared to other pyrrole derivatives. This structural feature can influence its reactivity, solubility, and interaction with biological targets .
Propriétés
Numéro CAS |
93362-22-2 |
|---|---|
Formule moléculaire |
C22H41N |
Poids moléculaire |
319.6 g/mol |
Nom IUPAC |
3-octadecyl-1H-pyrrole |
InChI |
InChI=1S/C22H41N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-19-20-23-21-22/h19-21,23H,2-18H2,1H3 |
Clé InChI |
GNRWJLDIWSTMMT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCC1=CNC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


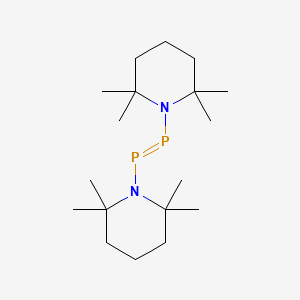
![3,3'-{[(5-Chloro-2-hydroxy-3-methylphenyl)methyl]azanediyl}dipropanenitrile](/img/structure/B14345755.png)
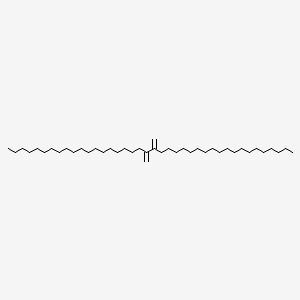
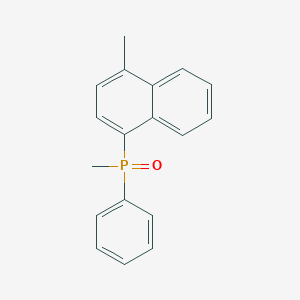

![4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)-](/img/structure/B14345784.png)
![(Bicyclo[4.2.0]oct-6-en-7-yl)(trimethyl)silane](/img/structure/B14345794.png)

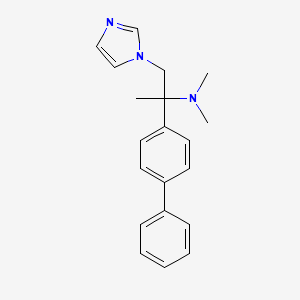
![Methyl 3-[(dimethylcarbamoyl)amino]benzoate](/img/structure/B14345801.png)
![[2-Hydroxy-3-(methoxycarbonyl)naphthalen-1-yl]methanesulfonic acid](/img/structure/B14345805.png)
